2-tert-Butylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butylhexanoic acid is an organic compound with the molecular formula C10H20O2 It is a carboxylic acid derivative characterized by a tert-butyl group attached to the second carbon of a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-tert-Butylhexanoic acid can be synthesized through several methods. One common approach involves the alkylation of hexanoic acid with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of tert-butylhexanoic acid esters. This process is carried out in the presence of a metal catalyst such as palladium on carbon, under high pressure and temperature conditions. The resulting acid is then separated and purified using standard industrial techniques.
Chemical Reactions Analysis
Types of Reactions: 2-tert-Butylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
2-tert-Butylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals, including plasticizers and surfactants.
Mechanism of Action
The mechanism of action of 2-tert-butylhexanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
- 2-Butylhexanoic acid
- 5-tert-Butyl-2-methoxybenzoic acid
- tert-Butoxyacetic acid
Comparison: 2-tert-Butylhexanoic acid is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it more resistant to certain reactions compared to its analogs, such as 2-butylhexanoic acid. The tert-butyl group also enhances the compound’s hydrophobicity, influencing its solubility and interaction with other molecules.
Properties
IUPAC Name |
2-tert-butylhexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-5-6-7-8(9(11)12)10(2,3)4/h8H,5-7H2,1-4H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXCASFPBUZPGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.